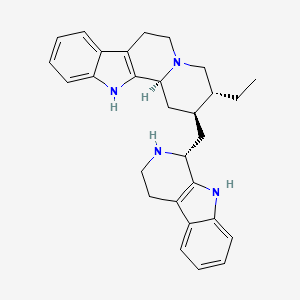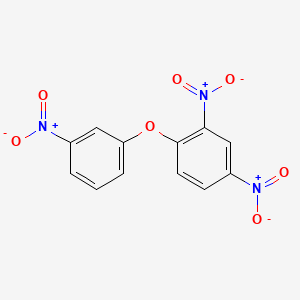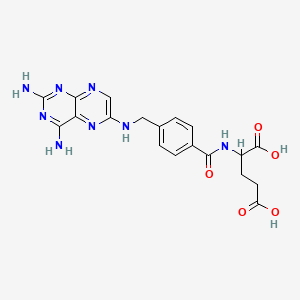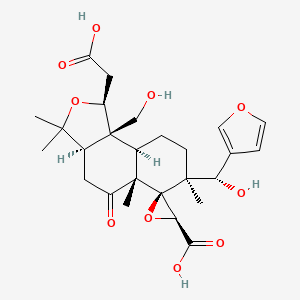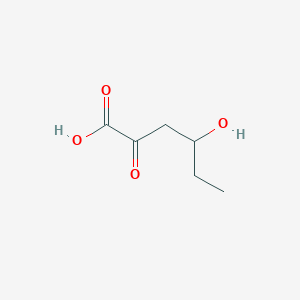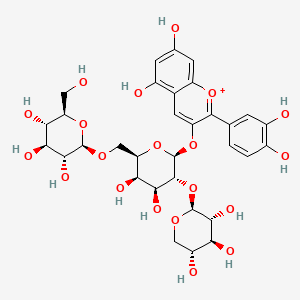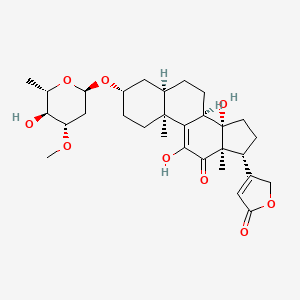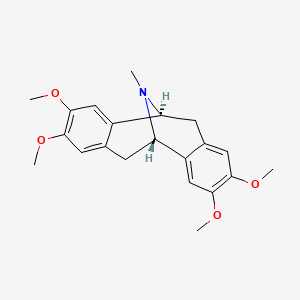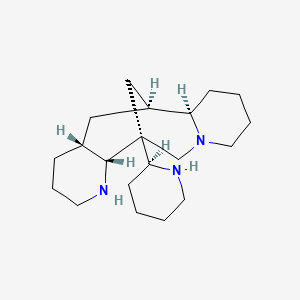
Peonidin-3-glucoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Peonidin 3-O-glucoside, also known as oxycoccicyanin, belongs to the class of organic compounds known as anthocyanidin-3-o-glycosides. These are phenolic compounds containing one anthocyanidin moiety which is O-glycosidically linked to a carbohydrate moiety at the C3-position. Peonidin 3-O-glucoside is considered to be a practically insoluble (in water) and relatively neutral molecule. Peonidin 3-O-glucoside has been detected in multiple biofluids, such as urine and blood. Peonidin 3-O-glucoside exists in all eukaryotes, ranging from yeast to humans. Peonidin 3-O-glucoside can be biosynthesized from peonidin. Outside of the human body, peonidin 3-O-glucoside can be found in a number of food items such as lima bean, gooseberry, grape wine, and alcoholic beverages. This makes peonidin 3-O-glucoside a potential biomarker for the consumption of these food products.
Peonidin 3-O-beta-D-glucoside is an anthocyanin cation that is the 3-O-beta-D-glucoside of peonidin (methylcyanidin). It has a role as an antioxidant and a plant metabolite. It is an anthocyanin cation, a beta-D-glucoside and a monosaccharide derivative. It derives from a peonidin. It is a conjugate acid of a peonidin 3-O-beta-D-glucoside betaine.
Scientific Research Applications
Cancer Cell Growth Inhibition and Apoptosis Induction
Peonidin-3-glucoside (Peo-3-glc) exhibits significant anti-cancer properties. A study by Chen et al. (2005) demonstrated that Peo-3-glc inhibits tumor cell growth and induces apoptosis in vitro. This compound was also effective in suppressing tumor growth in vivo, suggesting a potential role in cancer therapy.
Cardiovascular Health and Atherosclerosis
Peo-3-glc shows promise in cardiovascular health, particularly in the context of atherosclerosis. A study conducted by Marino et al. (2020) found that this compound can prevent monocyte adhesion to endothelial cells and reduce the production of E-selectin and vascular endothelial growth factor (VEGF), which are crucial in the development of atherosclerosis.
Anti-Metastatic Effects in Cancer
Peo-3-glc has shown potential in inhibiting metastasis in cancer. A study by Chen et al. (2006) indicated that Peo-3-glc extracted from black rice significantly inhibited the invasion and motility of cancer cells, including a reduction in the expression of matrix metalloproteinase (MMP)-9 and urokinase-type plasminogen activator (u-PA), which are key factors in tumor metastasis.
Selective Anti-Proliferation in Breast Cancer
Peo-3-glc has been identified as a selective inhibitor of HER2-positive breast cancer cell proliferation. Research by Liu et al. (2013) demonstrated that this compound could inhibit the proliferation of HER2-positive cells and induce apoptosis in vitro and in vivo.
Metabolism and Absorption Studies
Studies on the metabolism and absorption of Peo-3-glc provide insights into its biological activities. Research by Wu et al. (2002) and Vanzo et al. (2011) showed that Peo-3-glc undergoes methylation and glucuronide conjugation after consumption, with rapid uptake and metabolism in the kidneys and liver.
properties
CAS RN |
68795-37-9 |
|---|---|
Product Name |
Peonidin-3-glucoside |
Molecular Formula |
C22H23O11+ |
Molecular Weight |
463.4 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C22H22O11/c1-30-15-4-9(2-3-12(15)25)21-16(7-11-13(26)5-10(24)6-14(11)31-21)32-22-20(29)19(28)18(27)17(8-23)33-22/h2-7,17-20,22-23,27-29H,8H2,1H3,(H2-,24,25,26)/p+1/t17-,18-,19+,20-,22-/m1/s1 |
InChI Key |
ZZWPMFROUHHAKY-OUUKCGNVSA-O |
Isomeric SMILES |
COC1=C(C=CC(=C1)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O |
SMILES |
COC1=C(C=CC(=C1)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O)O |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



